2-Iodononafluorobutane
Overview
Description
2-Iodononafluorobutane is a chemical compound with the molecular formula C4F9I. It is a colorless liquid known for its high reactivity and stability. This compound is widely used in the synthesis of organic compounds and plays a crucial role in various chemical reactions and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodononafluorobutane can be synthesized through the iodination of nonafluorobutane. The process involves the reaction of nonafluorobutane with iodine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination processes. The reaction is conducted in specialized reactors designed to handle the reactivity of the compounds involved. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Iodononafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form nonafluorobutane.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate are used under acidic conditions.
Major Products Formed:
Substitution: Products include various fluorinated organic compounds.
Reduction: Nonafluorobutane is the primary product.
Oxidation: Higher oxidation state fluorinated compounds are formed.
Scientific Research Applications
2-Iodononafluorobutane is utilized in a wide range of scientific research applications:
Biology: The compound is used in the study of fluorinated biomolecules and their interactions.
Medicine: It is involved in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodononafluorobutane involves its ability to act as a fluorinating agent. The iodine atom in the compound is highly reactive and can be replaced by fluorine atoms in target molecules. This process is facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
- 1-Iodononafluorobutane
- 1-Iodoperfluorobutane
- Perfluorobutyl iodide
- Nonafluoro-1-iodobutane
Comparison: 2-Iodononafluorobutane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical and pharmaceutical applications. Its ability to introduce fluorine atoms into organic molecules sets it apart from other iodinated fluorocarbons .
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVLVWUMYWJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379427 | |
Record name | 2-Iodoperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-51-9 | |
Record name | 2-Iodoperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodoperfluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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